beta-Fenchyl alcohol beta-Fenchyl alcohol exo-Fenchol is a natural product found in Tetradenia riparia, Litchi chinensis, and other organisms with data available.
See also: Cannabis sativa subsp. indica top (part of).
Brand Name: Vulcanchem
CAS No.: 22627-95-8
VCID: VC18946055
InChI: InChI=1S/C10H18O/c1-9(2)7-4-5-10(3,6-7)8(9)11/h7-8,11H,4-6H2,1-3H3/t7-,8+,10+/m0/s1
SMILES:
Molecular Formula: C10H18O
Molecular Weight: 154.25 g/mol

beta-Fenchyl alcohol

CAS No.: 22627-95-8

Cat. No.: VC18946055

Molecular Formula: C10H18O

Molecular Weight: 154.25 g/mol

* For research use only. Not for human or veterinary use.

beta-Fenchyl alcohol - 22627-95-8

Specification

CAS No. 22627-95-8
Molecular Formula C10H18O
Molecular Weight 154.25 g/mol
IUPAC Name (1R,2S,4S)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol
Standard InChI InChI=1S/C10H18O/c1-9(2)7-4-5-10(3,6-7)8(9)11/h7-8,11H,4-6H2,1-3H3/t7-,8+,10+/m0/s1
Standard InChI Key IAIHUHQCLTYTSF-QXFUBDJGSA-N
Isomeric SMILES C[C@@]12CC[C@@H](C1)C([C@H]2O)(C)C
Canonical SMILES CC1(C2CCC(C2)(C1O)C)C

Introduction

Chemical Identity and Structural Characteristics

Beta-Fenchyl alcohol (CAS 1632-73-1), also known as (-)-β-Fenchyl alcohol or 1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol, belongs to the monoterpenoid alcohol class. Its IUPAC name is exo-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol, reflecting its bicyclic structure with a hydroxyl group at the exo position . The compound exhibits chirality, with the (-)-enantiomer being the naturally prevalent form .

Molecular Properties

PropertyValueSource
Molecular formulaC10H18O\text{C}_{10}\text{H}_{18}\text{O}
Molecular weight154.25 g/mol
Melting point43–46°C
Boiling point201–202°C
Density0.8704 (estimate)
Refractive index1.4723
LogP2.71

The bicyclo[2.2.1]heptane skeleton confers rigidity, while the hydroxyl group enables hydrogen bonding and reactivity. X-ray crystallography confirms the exo configuration, where the hydroxyl group projects outward from the bicyclic framework .

Physicochemical Properties

Beta-Fenchyl alcohol is a colorless to pale yellow liquid at room temperature, transitioning to a solid below 43°C . Its solubility profile includes slight miscibility in water (0.1–1 g/L at 20°C) and high solubility in organic solvents like ethanol and chloroform . The compound’s vapor pressure is estimated at 0.15 mmHg at 25°C, contributing to its volatility in fragrance applications.

Odor and Flavor Profile

  • Odor threshold: 1 ppm in air

  • Aroma descriptors: Camphoraceous, piney, woody, with citrus undertones

  • Taste threshold: 1–5 ppm (bitter, lime-like)

The stereochemistry significantly influences sensory properties; enantiomeric purity affects aroma intensity and quality.

Natural Occurrence and Biosynthesis

Beta-Fenchyl alcohol is widely distributed in plant essential oils:

Plant SourceConcentration RangeReference
Pinus sylvestris2–5%
Foeniculum vulgare1–3%
Eucalyptus globulus0.5–2%
Artemisia santolinaefolia1–4%

Biosynthetically, it derives from fenchone via NADPH-dependent ketone reduction in plant terpenoid pathways. Enzymes such as short-chain dehydrogenases catalyze the stereospecific reduction of the ketone group .

Synthesis and Industrial Production

Laboratory Synthesis

  • Fenchone Reduction:
    Catalytic hydrogenation of (-)-fenchone using Pd/C in ethanol yields (-)-β-Fenchyl alcohol with >90% enantiomeric excess .

    Fenchone+H2Pd/Cβ-Fenchyl alcohol\text{Fenchone} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{β-Fenchyl alcohol}

    Reaction conditions: 50°C, 5 atm H₂, 6 hours.

  • Hydroboration-Oxidation:
    Reaction of α-pinene with borane-THF followed by oxidative workup produces racemic β-Fenchyl alcohol.

Industrial Purification

  • Distillation: Fractional distillation under reduced pressure (10 mmHg, 80°C) .

  • Recrystallization: From benzene/petroleum ether (1:3) to achieve ≥99% purity .

Chemical Reactivity

Beta-Fenchyl alcohol participates in characteristic alcohol reactions:

Reaction TypeConditionsProduct
OxidationCrO₃/H₂SO₄, 0°CFenchone
EsterificationAcetic anhydride, H₂SO₄ cat.Fenchyl acetate
DehydrationH₃PO₄, 150°Cα-Fenchene

The steric hindrance of the bicyclic system slows reaction kinetics compared to acyclic terpene alcohols.

Industrial and Scientific Applications

Fragrance and Flavor Industry

  • Perfumery: Base note in masculine fragrances (usage: 0.5–2%) .

  • Food flavoring: GRAS status (FEMA 2480), used in citrus beverages at 1–5 ppm .

Pharmaceutical Research

  • Chiral auxiliary: Synthesizing taxane derivatives for anticancer studies.

  • Terpenoid biosynthesis: Mechanistic studies on plant cytochrome P450 enzymes .

Material Science

  • Polymer plasticizers: Ester derivatives improve PVC flexibility.

EndpointResultMOE
GenotoxicityNegative (Ames test)N/A
Repeated dose toxicityNOAEL = 15 mg/kg/day (rat)31,250
Reproductive toxicityNOAEL = 1000 mg/kg/day (rabbit)2,083,333
Skin sensitizationBelow DST (900 μg/cm²)N/A

Systemic exposure in humans is 0.48 μg/kg/day, 60-fold below the Threshold of Toxicological Concern (30 μg/kg/day) .

Regulatory Status

  • FEMA: Generally Recognized As Safe (GRAS #2480) .

  • EPA: Registered under FIFRA for use in pesticidal formulations .

  • EU REACH: Full registration completed in 2020 .

Future Research Directions

  • Pharmacology: Investigate antimicrobial activity against Staphylococcus aureus (preliminary MIC = 128 μg/mL).

  • Green chemistry: Develop biocatalytic routes using engineered E. coli .

  • Neuroscience: Explore GABA receptor modulation potential .

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